Zinksulfit-Dihydrat

Übersicht

Beschreibung

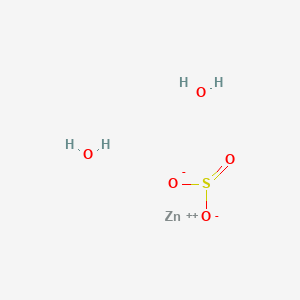

Zinc sulfite dihydrate is an inorganic compound with the chemical formula ZnSO₃·2H₂O. It appears as a white crystalline powder and is known for its ability to absorb atmospheric oxygen, which leads to its oxidation into zinc sulfate. This compound is relatively stable at room temperature but decomposes when heated, releasing sulfur dioxide and forming zinc oxide .

Wissenschaftliche Forschungsanwendungen

Zinc sulfite dihydrate has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Medicine: Research is ongoing to explore its potential use in medical applications, particularly in antimicrobial treatments.

Industry: It is used in the production of other zinc compounds and as a preservative for anatomical specimens.

Wirkmechanismus

Target of Action

Zinc, as a component of Zinc Sulfite Dihydrate, is an essential trace element that plays a crucial role in numerous biological processes . It has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes play vital roles in various biochemical reactions, contributing to the normal functioning of the body.

Mode of Action

Zinc facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . It also improves the absorption of water and electrolytes, enhances the immune response, and improves the regeneration of the intestinal epithelium . Zinc’s interaction with its targets leads to these physiological changes, contributing to its essential role in the body.

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .

Pharmacokinetics

It is known that zinc is a necessary trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division

Result of Action

The molecular and cellular effects of Zinc Sulfite Dihydrate’s action are primarily due to the role of zinc. Zinc’s action results in improved wound healing, normal growth rates, normal skin hydration, and the maintenance of the senses of taste and smell . It also leads to improved absorption of water and electrolytes, enhanced immune response, and improved regeneration of the intestinal epithelium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc sulfite dihydrate can be synthesized by reacting zinc oxide with sulfur dioxide in the presence of water. The reaction is typically carried out in an aqueous solution, where zinc oxide is dissolved in water and sulfur dioxide gas is bubbled through the solution. The resulting product is then filtered and crystallized to obtain zinc sulfite dihydrate .

Industrial Production Methods: In industrial settings, zinc sulfite dihydrate is produced by a similar method, where zinc oxide is treated with sulfur dioxide gas in large reactors. The reaction conditions are carefully controlled to ensure the complete conversion of zinc oxide to zinc sulfite dihydrate. The product is then purified and dried to obtain the final compound .

Types of Reactions:

Oxidation: Zinc sulfite dihydrate readily undergoes oxidation when exposed to air, forming zinc sulfate.

Decomposition: When heated to around 200°C, zinc sulfite dihydrate decomposes to form zinc oxide and sulfur dioxide.

Reduction: It can act as a reducing agent in certain chemical reactions, reducing other compounds while being oxidized itself.

Common Reagents and Conditions:

Oxidation: Atmospheric oxygen is the primary reagent for the oxidation of zinc sulfite dihydrate.

Decomposition: Heating the compound to 200°C in the absence of air leads to its decomposition.

Reduction: Zinc sulfite dihydrate can reduce metal oxides in the presence of heat.

Major Products Formed:

Oxidation: Zinc sulfate.

Decomposition: Zinc oxide and sulfur dioxide.

Reduction: The reduced form of the metal oxide and oxidized zinc sulfite.

Vergleich Mit ähnlichen Verbindungen

Zinc sulfate: Unlike zinc sulfite dihydrate, zinc sulfate is more stable and does not readily undergo oxidation.

Zinc oxide: Zinc oxide is a product of the decomposition of zinc sulfite dihydrate and has different chemical properties and applications.

Zinc sulfide: Zinc sulfide is another zinc compound with distinct properties, primarily used in luminescent materials.

Uniqueness: Zinc sulfite dihydrate is unique due to its ability to act as both an oxidizing and reducing agent, making it versatile in various chemical reactions. Its ability to absorb atmospheric oxygen and convert to zinc sulfate also sets it apart from other zinc compounds .

Biologische Aktivität

Zinc sulfite dihydrate (ZnSO₃·2H₂O) is a compound that has garnered attention due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings.

Zinc sulfite dihydrate is composed of zinc ions coordinated with sulfite anions and water molecules. Its chemical formula is represented as ZnSO₃·2H₂O, indicating the presence of two water molecules in the crystalline structure. The compound is typically synthesized through the reaction of zinc oxide with sulfur dioxide in aqueous solutions.

Biological Significance

1. Role in Enzymatic Functions

Zinc is a crucial trace element involved in numerous enzymatic reactions. It serves as a cofactor for various enzymes, including superoxide dismutase, which plays a role in protecting cells from oxidative stress. Zinc's ability to stabilize protein structures, particularly zinc-finger proteins, allows it to interact with DNA and RNA, influencing gene expression and cellular function .

2. Antimicrobial Properties

Research indicates that zinc compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Zinc sulfite dihydrate's potential as an antimicrobial agent is particularly relevant in dermatological applications, where it may help treat skin infections by inhibiting bacterial growth .

3. Toxicological Aspects

The biological activity of zinc sulfite dihydrate can vary based on concentration and environmental conditions. Studies have shown that its toxicity can be influenced by pH levels, with certain pH ranges leading to increased toxicity against biological indicators such as Spirostomum ambiguum . This highlights the importance of understanding the environmental context when evaluating its biological effects.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various zinc complexes demonstrated that zinc sulfite dihydrate exhibited significant antimicrobial properties against common skin pathogens. The results indicated a dose-dependent response, where higher concentrations effectively reduced bacterial viability .

Case Study 2: Toxicity Assessment

In an experimental setup evaluating the effects of zinc sulfate hydrate solutions on Spirostomum ambiguum, researchers found that lower pH levels increased toxicity, suggesting that environmental conditions significantly influence the biological impact of zinc compounds .

Eigenschaften

IUPAC Name |

zinc;sulfite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.2H2O.Zn/c1-4(2)3;;;/h(H2,1,2,3);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPDPMXNPJYOTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584074 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7488-52-0 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural formula of Copper Zinc Sulfite Dihydrate and what can you tell me about its structure based on the research?

A1: The molecular formula for Copper Zinc Sulfite Dihydrate is Cu2Zn(SO3)2·2H2O. The research paper focuses on synthesizing and characterizing a series of double sulfites with the general formula Cu2MII(SO3)2·2H2O, where MII represents various divalent metal ions, including Zinc (Zn2+). [] The paper confirms the successful synthesis of Copper Zinc Sulfite Dihydrate and delves into its crystal structure, revealing it crystallizes in a triclinic system. Further structural details are explored within the research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.